N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a thiazole ring, dichlorophenyl group, and a methoxyphenyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dichloroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Sulfonylation: The thiazole intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Amidation: The final step involves the reaction of the sulfonylated thiazole with propanoyl chloride to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
- N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Uniqueness
N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or chemical intermediate compared to similar compounds.
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O4S2/c1-27-13-3-5-14(6-4-13)29(25,26)9-8-18(24)23-19-22-17(11-28-19)12-2-7-15(20)16(21)10-12/h2-7,10-11H,8-9H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNWMJJNJKOEKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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